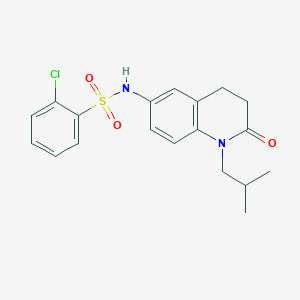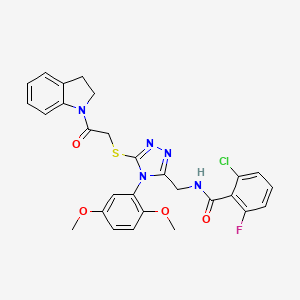![molecular formula C15H14N4O4S B2888170 N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-methoxynicotinamide CAS No. 2034602-92-9](/img/structure/B2888170.png)
N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-methoxynicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine . Pyrimidines are an important class of nitrogen heterocyclic compounds with a wide range of applications, and these compounds have proven to be convenient building blocks for the synthesis of various fused heterocycles .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The compound contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. Pyrimidine derivatives can participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, solubility, and stability would be influenced by the functional groups present in the molecule .Applications De Recherche Scientifique
Synthesis and Biological Activities
Anticancer and Anti-inflammatory Agents : A study synthesized novel derivatives from visnaginone and khellinone, aiming for analgesic and anti-inflammatory activities. These compounds, including similar structures to the requested compound, showed high inhibitory activity on COX-2 selectivity, analgesic activity, and anti-inflammatory activity, indicating potential as cancer and inflammatory disease treatment agents (Abu‐Hashem et al., 2020).
Antiproliferative Activity : Another research focused on the design, synthesis, and evaluation of antiproliferative activity of compounds structurally related to the mentioned chemical. These compounds demonstrated promising anticancer activity against various human cancer cell lines, offering insights into the development of new therapeutic agents (Huang et al., 2020).
Antifungal Applications : Research into derivatives containing a heterocyclic compound revealed significant antifungal effects against types of fungi like Aspergillus terreus and Aspergillus niger, suggesting potential for developing new antifungal agents (Jafar et al., 2017).
Antimicrobial Agents : A study involving the synthesis of pyrimidinone and oxazinone derivatives fused with thiophene rings demonstrated good antibacterial and antifungal activities, indicating their potential as antimicrobial agents (Hossan et al., 2012).
Synthesis of Derivatives for Biological Evaluations : The synthesis of various derivatives aiming for biological evaluation revealed a range of potential activities. These compounds, related in structure to N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-methoxynicotinamide, include studies on dual thymidylate synthase and dihydrofolate reductase inhibitors as antitumor agents (Gangjee et al., 2009).
Orientations Futures
Propriétés
IUPAC Name |
N-[2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)ethyl]-2-methoxypyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O4S/c1-23-13-9(3-2-5-17-13)12(20)16-6-7-19-14(21)11-10(4-8-24-11)18-15(19)22/h2-5,8H,6-7H2,1H3,(H,16,20)(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHZHERXMIPDUKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)NCCN2C(=O)C3=C(C=CS3)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-methoxynicotinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-N'-(cyclopropylcarbonyl)-4,5-dihydro-3-isoxazolecarbohydrazide](/img/structure/B2888088.png)
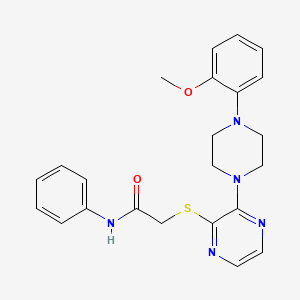
![3-Butyl-2-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one](/img/structure/B2888090.png)
![3-(4-bromophenyl)-9-(2-methoxyethyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2888093.png)
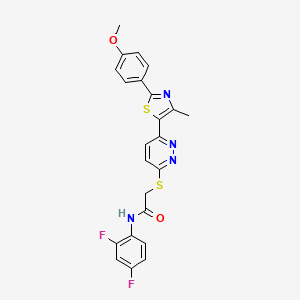
![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-hydroxy-3,5-bis(propan-2-yl)benzoate](/img/structure/B2888097.png)
![N-(1-cyanocycloheptyl)-2-[(2-methoxyphenyl)(methyl)amino]acetamide](/img/structure/B2888098.png)
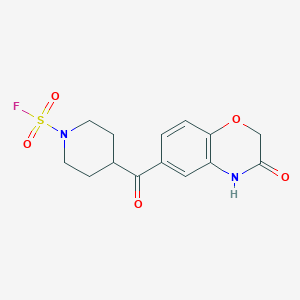
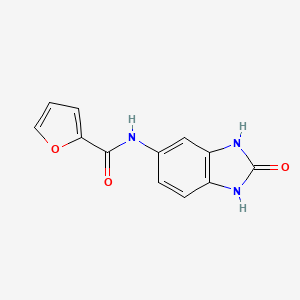
![5-(3,5-dimethoxybenzyl)-2-methyl-7-(p-tolyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2888101.png)
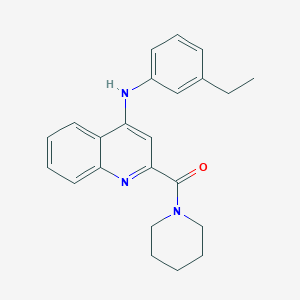
![N-(3-methoxypropyl)-2-(7-oxobenzo[a]phenalen-3-yl)sulfanylacetamide](/img/structure/B2888105.png)
